1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine typically involves multiple steps. The initial step often includes the formation of the benzopyrano-benzoxepin core, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include alkyl halides, phenols, and piperidine derivatives. Reaction conditions may vary, but they often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the piperidine moiety.
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino: Contains a similar benzopyrano core but differs in the attached functional groups
Uniqueness
1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
946534-30-1 |
---|---|
Molecular Formula |
C32H35NO5 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
1-[2-[4-(5,14-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-yl)phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C32H35NO5/c1-34-24-11-13-30-28(18-24)27-20-31(38-32-19-25(35-2)10-12-26(32)29(27)21-37-30)22-6-8-23(9-7-22)36-17-16-33-14-4-3-5-15-33/h6-13,18-19,31H,3-5,14-17,20-21H2,1-2H3 |
InChI Key |
FUIWZNGTKJQCBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC3=C2CC(OC4=C3C=CC(=C4)OC)C5=CC=C(C=C5)OCCN6CCCCC6 |
Origin of Product |
United States |
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